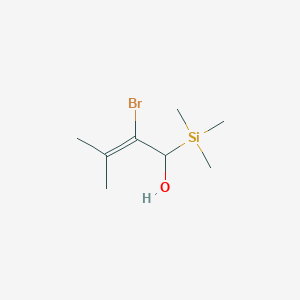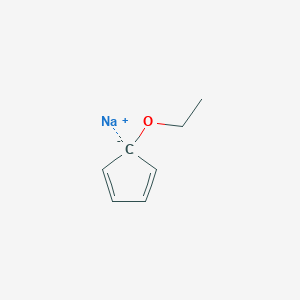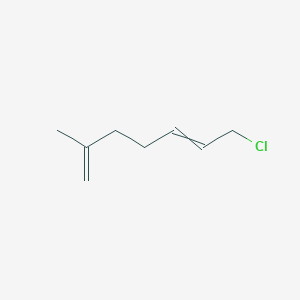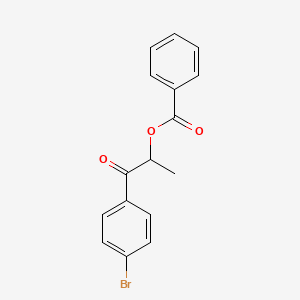
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- is an organic compound with the molecular formula C8H17BrOSi. This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and a butenol structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-methyl-2-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield.
化学反应分析
Types of Reactions
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the bromine atom.
科学研究应用
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- involves its interaction with various molecular targets. The bromine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the trimethylsilyl group can be cleaved under acidic conditions, revealing the hydroxyl group for further reactions .
相似化合物的比较
Similar Compounds
2-Bromo-3-methyl-2-buten-1-ol: Lacks the trimethylsilyl group.
3-Methyl-2-buten-1-ol: Does not contain the bromine atom or the trimethylsilyl group.
Prenol (3-Methyl-3-buten-1-ol): Similar structure but lacks the bromine and trimethylsilyl groups.
Uniqueness
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- is unique due to the presence of both the bromine atom and the trimethylsilyl group. These functional groups confer distinct reactivity and make the compound valuable in various synthetic applications.
属性
CAS 编号 |
646501-14-6 |
|---|---|
分子式 |
C8H17BrOSi |
分子量 |
237.21 g/mol |
IUPAC 名称 |
2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol |
InChI |
InChI=1S/C8H17BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h8,10H,1-5H3 |
InChI 键 |
ADKZYYSVHLLXPN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(O)[Si](C)(C)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)


![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)


![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)

![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
